molecular formula C11H18N4O3 B1492686 tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate CAS No. 2097996-89-7

tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Cat. No.: B1492686
CAS No.: 2097996-89-7
M. Wt: 254.29 g/mol
InChI Key: NVFNIPZGMMVGBN-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a synthetic organic compound that features a triazole ring, a formyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate typically involves multiple steps. One common approach starts with the preparation of the triazole ring through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The formyl group can be introduced via formylation reactions, and the tert-butyl carbamate moiety is often added using tert-butyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is unique due to its combination of a triazole ring, formyl group, and tert-butyl carbamate moiety.

Properties

IUPAC Name

tert-butyl N-[1-(4-formyltriazol-1-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-8(12-10(17)18-11(2,3)4)5-15-6-9(7-16)13-14-15/h6-8H,5H2,1-4H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFNIPZGMMVGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

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